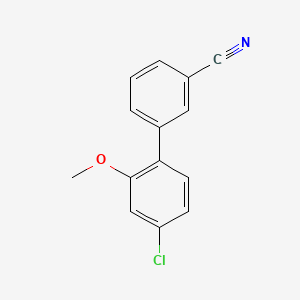

3-(4-Chloro-2-methoxyphenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chloro-2-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-17-14-8-12(15)5-6-13(14)11-4-2-3-10(7-11)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURVKMUZOQWBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718385 | |

| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352317-78-2 | |

| Record name | [1,1′-Biphenyl]-3-carbonitrile, 4′-chloro-2′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352317-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Chloro 2 Methoxyphenyl Benzonitrile and Analogues

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient and versatile methods for constructing C-C bonds. These reactions are widely used in the preparation of complex molecules like 3-(4-chloro-2-methoxyphenyl)benzonitrile.

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. fishersci.co.uklibretexts.org This method is particularly advantageous due to its mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic inorganic by-products. fishersci.co.uk

The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com

For the synthesis of this compound, this would typically involve the reaction between (4-chloro-2-methoxyphenyl)boronic acid and 3-bromobenzonitrile (B1265711) or, alternatively, 3-cyanophenylboronic acid and 1-bromo-4-chloro-2-methoxybenzene. The choice of reactants depends on the availability and reactivity of the starting materials.

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction yield and selectivity. Common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), often in combination with phosphine (B1218219) ligands that enhance catalytic activity. fishersci.co.uknih.govnih.gov The choice of base, such as potassium carbonate or cesium carbonate, is also crucial for the transmetalation step. fishersci.co.uk

Below is an interactive data table summarizing typical components and conditions for Suzuki-Miyaura coupling reactions.

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ mdpi.com | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | Triphenylphosphine (PPh₃), XPhos, DPEPhos nih.gov | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |

| Organoboron Reagent | (4-chloro-2-methoxyphenyl)boronic acid, 3-cyanophenylboronic acid | Source of one of the aryl groups. |

| Aryl Halide/Triflate | 3-Bromobenzonitrile, 1-Bromo-4-chloro-2-methoxybenzene | Source of the other aryl group and the site of oxidative addition. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ fishersci.co.uk | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene, DMF, 2-Propanol/Water nih.gov | Solubilizes reactants and influences reaction rate and temperature. |

Other Metal-Catalyzed Coupling Approaches (e.g., Heck, Sonogashira, Negishi)

While Suzuki-Miyaura coupling is prevalent, other metal-catalyzed reactions can also be employed for the synthesis of biaryl compounds.

Heck Reaction: This reaction typically couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. While not directly forming a biaryl bond in its classic form, variations can be adapted for such syntheses. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This method is highly valuable for synthesizing compounds with an alkyne linker, which could then be further modified. It is known for its mild reaction conditions. wikipedia.orgacs.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which can lead to excellent yields and functional group tolerance. nih.gov However, the air and moisture sensitivity of the organozinc reagents can be a drawback. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for synthesizing substituted benzonitriles. In this reaction, a nucleophile displaces a leaving group (typically a halide) on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comlibretexts.org

In the context of synthesizing a precursor for this compound, an SNAr reaction could involve the displacement of a halide on a suitably activated benzonitrile (B105546) ring. For instance, a methoxide (B1231860) nucleophile could displace a halide on a dinitro-substituted chlorobenzonitrile. However, the direct synthesis of the target molecule via SNAr is less common due to the specific substitution pattern required.

The mechanism generally proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group. libretexts.orgmasterorganicchemistry.com

Multi-Step Conversions from Precursors

Complex molecules like this compound are often synthesized through multi-step sequences that involve the gradual construction and functionalization of the molecule.

Nitration, Reduction, and Diazotization-Bromination Sequences

A common strategy for introducing a bromine atom onto a benzene (B151609) ring, which can then be used in a cross-coupling reaction, involves a sequence of nitration, reduction, and a Sandmeyer-type reaction.

Nitration: Benzene or a substituted benzene can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group. libretexts.org

Reduction: The nitro group is then reduced to an amino group (-NH₂). Common reducing agents include iron or tin in the presence of hydrochloric acid. nih.gov

Diazotization-Bromination (Sandmeyer Reaction): The resulting aniline (B41778) derivative is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) bromide solution to replace the diazonium group with a bromine atom. libretexts.orglibretexts.org This sequence allows for the regioselective introduction of a bromine atom, creating a key intermediate like 3-bromobenzonitrile.

Nitrile Group Introduction via Cyanation Reactions

The introduction of the nitrile group is a critical step in the synthesis of benzonitriles. This is typically achieved through the cyanation of an aryl halide.

Rosenmund-von Braun Reaction: This classic method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide, often at elevated temperatures in a polar solvent like DMF or pyridine. organic-chemistry.org

Palladium-Catalyzed Cyanation: More modern approaches utilize palladium catalysts, which allow for the use of various cyanide sources under milder conditions. rsc.orgorganic-chemistry.org Potassium ferrocyanide (K₄[Fe(CN)₆]) is often used as a less toxic alternative to simple alkali metal cyanides. organic-chemistry.org These reactions are compatible with a wide range of functional groups.

Nickel-Catalyzed Cyanation: Nickel catalysts also offer an efficient means for the cyanation of aryl halides. acs.orgyoutube.com These reactions can be particularly useful for less reactive aryl chlorides.

The following table provides a summary of reagents for cyanation reactions.

| Cyanation Method | Cyanide Source | Catalyst | Typical Substrate |

| Rosenmund-von Braun | CuCN organic-chemistry.org | None (stoichiometric CuCN) | Aryl Halide |

| Palladium-Catalyzed | K₄[Fe(CN)₆], NaCN organic-chemistry.org | Pd(0) or Pd(II) complex | Aryl Halide/Triflate |

| Nickel-Catalyzed | 2-methyl-2-phenyl malononitrile (B47326) (MPMN) acs.org | Ni(0) or Ni(II) complex | Aryl (pseudo)halide |

Cascade and Green Chemistry Approaches in Synthesis

Recent advancements in organic synthesis have emphasized the development of environmentally benign and resource-efficient methods. Cascade reactions, which involve multiple bond-forming events in a single operation, and green chemistry principles are at the forefront of these efforts.

The use of green solvents, particularly water, or the complete elimination of solvents in the synthesis of biaryl compounds has gained considerable attention. These approaches reduce the environmental impact associated with volatile organic compounds (VOCs).

Solvent-free Suzuki-Miyaura cross-coupling reactions, often facilitated by microwave irradiation, represent a significant advancement in green chemistry. organic-chemistry.org This methodology is particularly effective for the reaction of solid reactants, where pre-grinding the mixture of the aryl halide, boronic acid, and a solid base like potassium carbonate can lead to high yields in short reaction times. organic-chemistry.org Mechanochemical methods, using techniques like ball milling, also offer a solvent-free alternative for conducting Suzuki-Miyaura couplings, thereby reducing solvent waste and sometimes leading to different reactivity compared to solution-based methods. researchgate.netnih.gov

Aqueous-based systems provide another green alternative for the synthesis of biaryls. The Suzuki-Miyaura reaction can be efficiently carried out in water or mixtures of water and organic solvents like ethanol. nih.gov The use of water as a solvent is not only cost-effective and environmentally friendly but can also simplify product isolation and catalyst recycling. nih.gov The development of water-soluble ligands and catalysts has been crucial for the success of these aqueous methodologies. nih.gov Some protocols have even explored the use of "water extract of banana" (WEB) as a novel, green reaction medium for ligand-free Suzuki-Miyaura couplings at room temperature. rsc.org

The following table summarizes representative green and solvent-free Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds analogous to this compound.

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent/Condition | Time | Yield (%) | Reference |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd | K2CO3 | Aqueous medium | - | High | researchgate.net |

| Aryl bromides/iodides | Phenylboronic acid | LaF3·Pd nanocatalyst | K2CO3 | Aqueous medium | - | up to 97% | researchgate.net |

| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) | KOH | H2O/EtOH (1:1), MW | 2 min | 95% | nih.gov |

| Aryl halides | Arylboronic acids | PEPPSI-iPr | K2CO3 | Solvent-free, MW | 10 min | up to 91% | organic-chemistry.org |

| Amides | Arylboronic acids | Palladium catalyst | - | Solvent-free, mechanochemical | - | High | nih.gov |

The choice of catalyst is paramount in developing efficient and sustainable synthetic routes. Modern catalytic systems for Suzuki-Miyaura cross-coupling reactions are designed for high turnover numbers, stability, and compatibility with green reaction conditions.

Palladium-based catalysts remain the most widely used for Suzuki-Miyaura reactions. nih.gov N-Heterocyclic carbene (NHC) stabilized palladium catalysts, such as PEPPSI-iPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), have shown exceptional activity in solvent-free, microwave-assisted couplings. organic-chemistry.org These catalysts are often more stable and provide higher turnover numbers compared to traditional phosphine-based palladium catalysts. The development of water-soluble palladium complexes with ligands like pyridine-pyrazole has enabled efficient catalysis in aqueous media. nih.gov Furthermore, palladium on carbon (Pd/C) has been utilized as a heterogeneous catalyst in ligand-free Suzuki-Miyaura reactions, offering the advantage of easy separation and recyclability. rsc.org

Nickel-based catalytic systems have emerged as a cost-effective and sustainable alternative to palladium. nih.gov Nickel catalysts can effectively couple a broader range of substrates, including less reactive aryl chlorides, which are often more economical starting materials. nih.gov

The following table presents various catalytic systems employed in the Suzuki-Miyaura synthesis of biaryl compounds.

| Catalyst | Ligand | Key Features | Application | Reference |

| PEPPSI-iPr | NHC | High stability and activity in solvent-free, MW conditions. | Coupling of various aryl halides and boronic acids. | organic-chemistry.org |

| Pyridine-pyrazole/Pd(II) | Pyridine-pyrazole | Water-soluble, efficient in aqueous media under MW. | Synthesis of biaryls in green solvents. | nih.gov |

| Pd(OAc)2 | - (ligand-free) | Economical and effective in aqueous media. | Synthesis of unsymmetrical terphenyls. | rsc.org |

| Pd/C | - (ligand-free) | Heterogeneous, recyclable catalyst. | Synthesis of heterobiaryl derivatives. | rsc.org |

| Nickel-based catalysts | Various | Cost-effective alternative to palladium, effective for aryl chlorides. | Coupling of a broad range of electrophiles. | nih.gov |

| LaF3·Pd nanocatalyst | - | Recyclable nanocatalyst for aqueous Suzuki couplings. | Synthesis of biaryls from aryl halides. | researchgate.net |

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired biaryl product while minimizing reaction times and by-product formation. Key parameters that are often optimized include the choice of base, solvent, temperature, and catalyst loading.

Microwave irradiation has been widely adopted to accelerate Suzuki-Miyaura reactions, often leading to significantly reduced reaction times and improved yields. nih.govnih.gov For instance, the synthesis of diaryl methane (B114726) derivatives via Suzuki coupling has been shown to proceed in good to high yields under microwave conditions. researchgate.net The combination of microwave heating with aqueous or solvent-free conditions further enhances the green credentials of the synthesis. organic-chemistry.orgnih.gov

The choice of base is critical, with common options including carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and hydroxides (e.g., KOH). The selection of the base can influence the reaction rate and the formation of side products.

For the synthesis of this compound, the electronic properties of the coupling partners—an electron-deficient aryl halide (3-bromobenzonitrile) and an electron-rich arylboronic acid (4-chloro-2-methoxyphenylboronic acid)—are generally favorable for the Suzuki-Miyaura reaction. The optimization would involve screening different palladium or nickel catalysts, ligands, bases, and solvent systems to achieve the highest possible yield.

The following table provides examples of optimized reaction conditions for the Suzuki-Miyaura coupling of substrates analogous to those required for the synthesis of this compound.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) / Conditions | Time | Yield (%) | Reference |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd | K2CO3 | Aqueous | - | - | High | researchgate.net |

| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) (0.1) | KOH | H2O/EtOH (1:1) | MW, 60 W | 2 min | 95% | nih.gov |

| Aryl halides | Arylboronic acids | PEPPSI-iPr (1) | K2CO3 | Solvent-free | MW, 110 | 10 min | up to 91% | organic-chemistry.org |

| 3-Bromoindazoles | Arylboronic acids | Pd(PPh3)4 | Cs2CO3 | 1,4-dioxane/EtOH/H2O | MW, 140 | - | Good | researchgate.net |

| Potassium 4-bromophenyltrifluoroborate | 4-Methoxyphenylboronic acid | Pd(OAc)2 (1) | K2CO3 | EtOH/H2O | 25 | 0.5 h | High | rsc.org |

Comprehensive Spectroscopic and Crystallographic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure, conformation, and electronic properties of organic compounds.

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy in Vibrational Analysis

For 3-(4-Chloro-2-methoxyphenyl)benzonitrile, the FT-IR and FT-Raman spectra would be expected to reveal key vibrational frequencies. The nitrile (-C≡N) group, for instance, exhibits a characteristic strong and sharp stretching vibration, typically in the range of 2200-2260 cm⁻¹. researchgate.net The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The C-O-C stretching of the methoxy (B1213986) group would likely appear as strong bands in the 1000-1300 cm⁻¹ range, while the C-Cl stretching vibration is expected in the lower frequency region, typically between 850-550 cm⁻¹. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform a complete vibrational assignment. researchgate.net A Potential Energy Distribution (PED) analysis can be carried out to determine the contribution of different internal coordinates to each normal mode of vibration, providing a more detailed understanding of the molecule's vibrational behavior. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide a wealth of information.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique hydrogen atom in the molecule. The chemical shifts (δ) of the aromatic protons would provide insight into the electronic environment of the two phenyl rings. The methoxy group would be identified by a sharp singlet, typically in the 3.8-4.0 ppm range. Coupling constants (J) between adjacent protons would help to establish the substitution patterns on the aromatic rings. rsc.org

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The nitrile carbon would have a characteristic chemical shift in the 115-125 ppm range. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing chloro and nitrile groups and the electron-donating methoxy group. rsc.org

To complement experimental data, theoretical calculations of NMR chemical shifts are often performed. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for this purpose. gaussian.com By optimizing the molecular geometry and then calculating the NMR shielding tensors using the GIAO method, a theoretical spectrum can be generated. researchgate.net Comparing the calculated chemical shifts with the experimental values provides a powerful means of confirming the proposed structure and assigning the observed resonances with high confidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The absorption of this energy promotes electrons from lower energy orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). researchgate.net

For this compound, the UV-Vis spectrum would be dominated by π → π* and possibly n → π* transitions associated with the conjugated aromatic system. researchgate.net The presence of the two phenyl rings, along with the nitrile and methoxy substituents, constitutes a significant chromophore. The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation and the energy gap between the electronic ground and excited states. The solvent used for the analysis can influence the position of the absorption bands. researchgate.net Time-dependent density functional theory (TD-DFT) calculations can be employed to predict the electronic transitions and complement the experimental UV-Vis spectrum. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering an unambiguous determination of molecular structure and conformation. mdpi.comresearchgate.net

Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. researchgate.net The analysis yields precise data on bond lengths, bond angles, and torsion angles within the molecule. researchgate.netnih.gov

Table 1: Representative Crystallographic Data Parameters This table illustrates the type of data obtained from a single crystal X-ray diffraction experiment. Specific values for this compound are not available.

| Parameter | Description |

|---|---|

| Crystal system | The crystal system (e.g., monoclinic, triclinic) describes the symmetry of the unit cell. mdpi.comnih.gov |

| Space group | The space group provides a detailed description of the symmetry elements within the crystal. mdpi.comnih.gov |

| Unit cell dimensions (a, b, c, α, β, γ) | These parameters define the size and angles of the repeating unit cell of the crystal. mdpi.comnih.gov |

| Volume (V) | The volume of the unit cell. nih.gov |

| Z | The number of molecules per unit cell. nih.gov |

| Calculated density (Dx) | The theoretical density of the crystal. |

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by various intermolecular forces, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions. researchgate.netnih.govnih.gov

In the case of this compound, the analysis would focus on identifying potential C-H···N interactions involving the nitrile group and aromatic hydrogens, as well as C-H···O interactions with the methoxy group. The presence of the chlorine atom could lead to halogen bonding. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules would likely play a significant role in the crystal packing. nih.govnih.gov Understanding these non-covalent interactions is critical as they influence the material's bulk properties, such as melting point and solubility.

A comprehensive search of the scientific literature has been conducted to locate crystallographic and spectroscopic data for the compound This compound . The objective was to find detailed research findings specifically pertaining to its Hirshfeld surface analysis and the quantitative contributions of its intermolecular contacts.

Despite extensive searches for primary research articles, crystallographic databases, and scholarly sources, no specific published studies providing a Hirshfeld surface analysis for "this compound" were found. The generation of detailed, interactive data tables and an authoritative article on this specific topic is contingent upon the availability of a solved crystal structure and its subsequent analysis, which appears to be absent from the public scientific record at this time.

Therefore, it is not possible to provide the requested article with the specified content and structure due to the lack of foundational research data on this particular compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Calculations for 3-(4-Chloro-2-methoxyphenyl)benzonitrile are typically performed to predict its molecular geometry and electronic characteristics. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p) is a common level of theory for such analyses, providing a balance between accuracy and computational cost. researchgate.netresearchgate.net

Distortions from an idealized planar structure, such as slight twists in the benzene (B151609) rings, can occur due to steric hindrance between substituents. nanobioletters.com Once the optimized geometry is obtained, various thermodynamic and energetic parameters can be calculated, providing information about the molecule's stability.

Table 1: Representative Geometric Parameters for Phenyl Rings (Illustrative) Note: This table illustrates typical data obtained from DFT geometry optimization. Actual values for this compound would require specific calculations.

| Parameter | Typical Value (Å or °) | Description |

| C-C Bond Length (Aromatic) | ~1.39 Å | The average length of a carbon-carbon bond within a benzene ring. nanobioletters.com |

| C-H Bond Length (Aromatic) | ~1.08 Å | The typical length of a carbon-hydrogen bond on a benzene ring. |

| C-Cl Bond Length | ~1.74 Å | The length of the bond between a carbon atom and a chlorine atom. |

| C-O Bond Length | ~1.36 Å | The length of the bond between an aromatic carbon and an oxygen atom. |

| C≡N Bond Length | ~1.15 Å | The length of the triple bond in the nitrile group. |

| Dihedral Angle (Ring-Ring) | Varies | The twist angle between the two phenyl rings. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed across the electron-withdrawing benzonitrile (B105546) moiety. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital (FMO) Parameters (Illustrative) Note: This table shows the type of data generated from an FMO analysis. Specific energy values require dedicated DFT calculations for the molecule.

| Parameter | Description | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. nih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | Indicates chemical reactivity and stability. A smaller gap signifies higher reactivity. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. nih.gov It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are typically associated with electronegative atoms (like oxygen and nitrogen) and are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are generally found around hydrogen atoms and are sites for nucleophilic attack. researchgate.net

Green Regions: Represent neutral or near-zero potential.

In this compound, negative potential (red/yellow) would be expected around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group. researchgate.netdntb.gov.ua Positive potential (blue) would likely be located around the hydrogen atoms of the aromatic rings.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. malayajournal.org It examines charge transfer, hyperconjugation (the stabilizing interaction between filled and empty orbitals), and hybridization. chemrxiv.org By analyzing the interactions between donor (filled) and acceptor (unfilled) NBOs, one can quantify the stability derived from electron delocalization. For instance, NBO analysis can reveal the interactions between the lone pair orbitals of the oxygen or chlorine atoms and the antibonding orbitals (π*) of the aromatic rings. malayajournal.org

Non-Linear Optical (NLO) properties describe how a material's optical properties change under intense light. Molecules with significant NLO properties are important in telecommunications and optoelectronics. The key parameters are the first-order hyperpolarizability (β₀), which indicates the molecule's potential for NLO activity. researchgate.net Molecules with a high degree of charge transfer, often seen in donor-acceptor systems, tend to exhibit larger β₀ values. The structure of this compound, with its electron-donating methoxy group and electron-withdrawing nitrile group, suggests it may possess NLO properties.

Molecular Dynamics and Docking Simulations

While DFT provides a static picture, molecular dynamics (MD) and docking simulations explore the dynamic behavior and intermolecular interactions of a molecule.

Molecular Dynamics (MD) simulations track the movements of atoms and molecules over time, providing insights into conformational changes and stability in different environments (e.g., in a solvent). researchgate.net

Molecular Docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a large receptor molecule, typically a protein. researchgate.netnih.gov This method is fundamental in drug discovery. The simulation places the ligand into the binding site of a receptor and scores the different poses based on binding affinity or energy. ugm.ac.id A lower binding energy suggests a more stable and favorable interaction between the ligand and the receptor. nih.gov Such studies could identify potential biological targets for this compound by simulating its interaction with the active sites of various enzymes. researchgate.net

Ligand-Target Interaction Profiling and Binding Affinity Prediction

Currently, there are no published studies that specifically profile the ligand-target interactions or predict the binding affinity of This compound . Research in this area would typically involve computational docking simulations where the compound is placed into the binding site of various biological targets, such as enzymes or receptors.

These simulations would calculate the binding energy and identify key molecular interactions, such as:

Hydrogen Bonds: Interactions between the nitrile group or the methoxy oxygen and amino acid residues of a target protein.

Hydrophobic Interactions: Interactions involving the chlorinated phenyl ring and the benzonitrile core with nonpolar regions of the binding site.

Pi-Pi Stacking: Aromatic ring interactions between the compound and residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: Potential interactions involving the chlorine atom.

A hypothetical data table for such an investigation would resemble the following, detailing the predicted binding affinities against a panel of protein targets.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Not Available | N/A | N/A | N/A |

| Not Available | N/A | N/A | N/A |

| Not Available | N/A | N/A | N/A |

Conformational Studies and Energy Landscapes

Specific conformational analyses and the mapping of energy landscapes for This compound are not found in the available scientific literature. Such a study would investigate the molecule's flexibility, particularly the rotation around the single bond connecting the two phenyl rings.

This analysis would determine the most stable, low-energy conformations of the molecule. The energy landscape would be a plot of potential energy versus the dihedral angle(s) of rotation, highlighting the energy barriers between different conformations. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Correlation

There are no specific Quantitative Structure-Activity Relationship (QSAR) models reported in the literature that include This compound . QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a QSAR study involving this compound, researchers would need a dataset of structurally similar molecules with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding). Various molecular descriptors for each compound would be calculated, such as:

Topological Descriptors: Molecular weight, number of rotatable bonds.

Electronic Descriptors: Dipole moment, partial charges.

Hydrophobic Descriptors: LogP (partition coefficient).

A statistical model would then be built to correlate these descriptors with activity. The absence of such a dataset and model for this specific compound prevents any theoretical correlation of its structure to a biological effect.

Mechanistic Insights from Computational Studies

No computational studies detailing the reaction pathways or transition states involving This compound have been published. This type of research would typically use methods like Density Functional Theory (DFT) to model the molecule's reactivity. For instance, if the compound were an intermediate in a chemical synthesis, computational studies could elucidate the mechanism of its formation or its conversion to a subsequent product. This would involve calculating the energies of reactants, products, intermediates, and the transition states that connect them, providing a detailed understanding of the reaction's kinetics and thermodynamics.

Chemical Reactivity and Derivatization Studies of 3 4 Chloro 2 Methoxyphenyl Benzonitrile

Exploration of Functional Group Transformations

The strategic modification of the existing functional groups on the 3-(4-Chloro-2-methoxyphenyl)benzonitrile scaffold is a primary approach to creating new chemical entities. Research into the reactivity of analogous aromatic compounds provides a strong basis for predicting the chemical transformations possible for this molecule.

The nitrile group (C≡N) is a versatile functional handle that can be converted into several other important chemical moieties, most notably carboxylic acids and primary amines.

Hydrolysis: The hydrolysis of aromatic nitriles to carboxylic acids is a fundamental transformation that can be achieved under either acidic or basic conditions. acs.org Heating this compound under reflux with an aqueous acid, such as hydrochloric acid, is expected to yield 3-(4-chloro-2-methoxyphenyl)benzoic acid and the corresponding ammonium (B1175870) salt. acs.org Alternatively, alkaline hydrolysis with a base like sodium hydroxide, followed by an acidic workup, would also produce the same carboxylic acid. acs.org In some instances, careful control of reaction conditions can allow for partial hydrolysis to the corresponding amide, 3-(4-chloro-2-methoxyphenyl)benzamide. organic-chemistry.org

Reduction to Amines: The nitrile group can be readily reduced to a primary amine. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄) in a suitable ether solvent like THF. wikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. wikipedia.org The expected product from the reduction of this compound is [3-(4-chloro-2-methoxyphenyl)phenyl]methanamine. researchgate.net Other modern reducing agents, such as ammonia (B1221849) borane, are also known to reduce a wide variety of aromatic nitriles to primary amines and are noted for their tolerance of other functional groups. researchgate.net

| Transformation | Reagents and Conditions | Expected Product |

| Full Hydrolysis | Aqueous HCl or H₂SO₄, heat | 3-(4-chloro-2-methoxyphenyl)benzoic acid |

| Full Hydrolysis | 1. Aqueous NaOH, heat 2. H₃O⁺ workup | 3-(4-chloro-2-methoxyphenyl)benzoic acid |

| Partial Hydrolysis | Controlled H₂O₂, base | 3-(4-chloro-2-methoxyphenyl)benzamide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) in THF | [3-(4-chloro-2-methoxyphenyl)phenyl]methanamine |

| Reduction | Ammonia Borane (NH₃BH₃), heat | [3-(4-chloro-2-methoxyphenyl)phenyl]methanamine |

The cleavage of the aryl methyl ether bond, known as demethylation, is a key reaction for converting the methoxy (B1213986) group into a hydroxyl group, which can serve as a synthetic handle for further derivatization. This transformation would convert this compound into 3-(4-chloro-2-hydroxyphenyl)benzonitrile.

Classic methods for demethylation require harsh conditions, such as heating with strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). wikipedia.org A more common and often milder laboratory reagent for this purpose is the strong Lewis acid boron tribromide (BBr₃), which is effective at cleaving aryl methyl ethers even at low temperatures. wikipedia.org The compatibility of these reagents with the nitrile and chloro functionalities must be considered. Modern methods have also been developed, including the use of thiolate anions. For instance, sodium thioethoxide (B8401739) in a high-boiling solvent like DMF can effectively demethylate aryl methyl ethers. Other protocols use reagents like aluminum chloride with sodium iodide or an iodocyclohexane/DMF mixture, which can be compatible with various functional groups, including nitriles and halogens. researchgate.netresearchgate.net

The chlorine atom on the phenyl ring is a site ripe for modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl chloride with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comyoutube.com This would replace the chlorine atom with a new aryl, heteroaryl, or alkyl group, providing a direct route to complex biaryl structures. The efficiency of coupling with aryl chlorides often requires the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands on the palladium catalyst. youtube.com

Buchwald-Hartwig Amination: This powerful method allows for the formation of a C-N bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction could be used to introduce primary or secondary amines at the position of the chlorine atom, yielding various aniline (B41778) derivatives of the core scaffold. acs.org The reaction is known to be compatible with a range of functional groups, although strong bases used in some protocols can pose a challenge with sensitive substrates like nitriles. nih.gov However, methods using weaker bases have been developed to overcome these limitations. nih.gov

Synthesis of Novel Analogs and Derivatives

Structural modification is primarily achieved through the cross-coupling reactions described previously (5.1.3). By strategically choosing the coupling partner in a Suzuki-Miyaura or Buchwald-Hartwig reaction, a vast library of derivatives can be accessed. For example, coupling with heterocyclic boronic acids can introduce diverse ring systems, a common strategy in medicinal chemistry.

Scaffold hybridization is a rational design strategy where two or more pharmacophores (structural units with known biological activity) are combined into a single hybrid molecule. researchgate.netresearchgate.net In this context, the this compound core could be considered one scaffold, which could then be linked to another distinct chemical scaffold via a cross-coupling reaction. For instance, a derivative could be synthesized where the chlorine atom is replaced by a larger, biologically active moiety, creating a novel hybrid compound with potentially synergistic or new properties. mdpi.comnih.gov

Positional isomers are compounds that have the same molecular formula but differ in the position of substituents on the aromatic rings. The reactivity of this compound is significantly influenced by the specific ortho, meta, and para relationships between its functional groups. Changing these positions would create isomers with distinct chemical and physical properties.

The electronic interplay between the substituents is key. In the title compound, the methoxy group (-OCH₃) is an electron-donating group (by resonance) and is ortho to the biaryl linkage and meta to the chloro group. The chloro (-Cl) and nitrile (-CN) groups are electron-withdrawing (by induction and resonance, respectively). This specific arrangement influences the electron density at each position on the rings.

For example, moving the chlorine atom to a different position, such as in an isomer like 3-(5 -Chloro-2-methoxyphenyl)benzonitrile, would alter the electronic environment of the C-Cl bond and the adjacent ring, potentially affecting its reactivity in cross-coupling reactions. Similarly, an isomer like 4 -(4-Chloro-2-methoxyphenyl)benzonitrile would place the nitrile group para to the biaryl linkage, which would maximize its electron-withdrawing resonance effect on that ring system, impacting the reactivity of the other functional groups. The reactivity of the methoxy group toward demethylation could also be affected by steric hindrance and electronic effects from differently positioned substituents.

| Compound Name | Structure | Key Positional Features | Potential Impact on Reactivity |

| This compound | (Reference Compound) | -CN is meta to the biaryl link. -OCH₃ is ortho to the biaryl link. | Baseline reactivity for comparison. |

| 3-Chloro-4-methoxybenzonitrile | (Isomer of a fragment) | -Cl and -OCH₃ are on the same ring. -Cl is meta to -CN. -OCH₃ is para to -CN. | Direct electronic interplay between all three groups on one ring, significantly altering ring activation and functional group reactivity. |

| 4-Chloro-3-nitrobenzonitrile | (Analogous Isomeric Fragment) | -Cl is para to -CN. -NO₂ (strong EWG) is meta to -CN. | The strong electron-withdrawing nature of both nitro and nitrile groups would highly deactivate the ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution of the chlorine. |

Applications As Chemical Intermediates and in Advanced Materials Research

Role in the Synthesis of Complex Organic Molecules

The utility of 3-(4-Chloro-2-methoxyphenyl)benzonitrile as an intermediate is primarily rooted in its capacity to serve as a foundational structure for more complex molecular architectures. The nitrile group and the chloro atom, in particular, offer reactive sites for a variety of organic reactions.

Precursors for Investigational Pharmaceutical and Agrochemical Scaffolds

While specific, publicly documented examples of This compound being directly used in the synthesis of marketed pharmaceuticals or agrochemicals are not extensively available, its structural motifs are present in a number of biologically active compounds. Biphenyl (B1667301) structures are common in drug discovery, and the presence of a nitrile group allows for its conversion into other functional groups such as amines, amides, or tetrazoles, which are prevalent in medicinal chemistry. The chloro and methoxy (B1213986) substituents can influence the molecule's pharmacokinetic properties, such as its metabolic stability and lipophilicity.

The general class of chlorobenzonitrile-containing compounds has been investigated for potential applications in both the pharmaceutical and agrochemical sectors. For instance, related benzonitrile (B105546) derivatives are key intermediates in the synthesis of certain therapeutic agents. A notable example is the use of 4-aminobenzamide (B1265587) in a one-pot process to prepare 4-[(4-chloro-2-pyrimidinyl) amino] benzonitrile, a key intermediate for the antiretroviral drug rilpivirine. This highlights the importance of chlorobenzonitrile scaffolds in the development of modern medicines.

Integration into Functional Materials Development

The application of This compound extends beyond the life sciences into the realm of materials science. The rigid biphenyl core, combined with its polar functional groups, suggests its potential as a precursor for various functional materials.

Precursors for Liquid Crystals and Polymeric Materials

The elongated and rigid structure of This compound is a characteristic feature of molecules that can exhibit liquid crystalline properties. The presence of the polar nitrile group can contribute to the formation of the mesophases that are characteristic of liquid crystals. While specific studies on liquid crystals derived from this particular compound are not prominent, the broader class of biphenyl nitriles is well-established in the field of liquid crystal research.

In the area of polymer science, This compound could potentially be incorporated into polymer backbones or as a pendant group. The nitrile and chloro functionalities offer sites for polymerization or for post-polymerization modification, respectively. This could allow for the tuning of a polymer's thermal, mechanical, and optical properties.

Role in Electronic and Optical Materials Development (as building blocks)

The aromatic nature of This compound suggests its potential use as a building block for organic electronic and optical materials. The conjugated pi-system of the biphenyl core is fundamental to the electronic properties of such materials. The nitrile group, being strongly electron-withdrawing, can influence the electronic energy levels of the molecule, which is a critical factor in the design of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of materials for electronic applications often involves the creation of extended conjugated systems. While direct applications of This compound in this area are not widely reported, related benzonitrile compounds are utilized. For example, 4-(2,2-Difluorovinyl)benzonitrile has been synthesized from 4-formylbenzonitrile, showcasing the role of benzonitrile derivatives in creating components for advanced materials.

Future Research Directions and Methodological Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of biaryl compounds like 3-(4-Chloro-2-methoxyphenyl)benzonitrile traditionally relies on transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. numberanalytics.com While effective, these methods often involve challenges that are ripe for innovation. Future research will likely focus on developing more sustainable and efficient synthetic protocols.

Key areas for development include:

Green Chemistry Approaches: There is a growing emphasis on "greening up" established synthetic methods. This involves the use of environmentally benign solvents, such as water, and replacing hazardous reagents with safer alternatives. cdnsciencepub.com For the synthesis of this compound, research into aqueous Suzuki reactions using biodegradable bases could significantly reduce the environmental impact.

Recyclable Catalysts: The palladium catalysts central to many cross-coupling reactions are often expensive and can contaminate the final product. The development of recyclable fluorous precatalysts or catalysts immobilized on solid supports presents a promising avenue for more economical and sustainable syntheses. acs.orgresearchgate.net

Energy Efficiency: Many synthetic protocols require elevated temperatures, contributing to high energy consumption. Future methodologies may focus on developing catalysts that are highly active at room temperature, potentially shortening reaction times and reducing energy costs. rsc.org

Alternative Coupling Strategies: While the Suzuki-Miyaura reaction is prevalent, exploring other cross-coupling methods like the Stille or Negishi reactions could offer advantages in terms of substrate scope and functional group tolerance for the synthesis of this specific biaryl nitrile. numberanalytics.com Additionally, modern approaches such as desulfinative cross-coupling might overcome challenges associated with problematic boronic acid reagents. acs.org

Advanced Spectroscopic and Computational Integration for Deeper Understanding

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its behavior and designing derivatives. The integration of advanced spectroscopic techniques with computational chemistry offers a powerful synergy for in-depth molecular characterization.

Future research in this area will likely involve:

High-Resolution Spectroscopic Analysis: While standard techniques like 1H and 13C NMR are routine, advanced methods such as 2D NMR (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is particularly important for complex substitution patterns. The infrared spectrum of benzonitrile (B105546) and its derivatives shows a strong C≡N stretching frequency, which can be analyzed for subtle shifts based on substitution. nih.govwikipedia.org

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical calculations are invaluable for predicting molecular geometries, vibrational frequencies, and electronic properties. routledge.com For this compound, computational studies can elucidate the torsional energetics between the two aryl rings, which is a key determinant of its conformational preferences. nih.gov

Synergistic Approaches: The true power lies in combining experimental data with theoretical calculations. For instance, calculated NMR chemical shifts and vibrational frequencies can be compared with experimental spectra to confirm structural assignments. mdpi.com This integrated approach can provide a level of detail that is difficult to achieve with either method alone, leading to a more complete understanding of the molecule's structure-property relationships.

Rational Design of Derivatives for Specific Mechanistic Investigations

The targeted synthesis of derivatives is a powerful tool for probing the mechanisms of action of bioactive molecules or for fine-tuning the properties of materials. The rational design of derivatives of this compound can be guided by an understanding of its structure and electronic properties.

Future directions in derivative design may include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the biaryl core, researchers can investigate how changes in electronics and sterics affect a particular biological activity or material property. For example, derivatives could be designed to modulate the activity of multi-drug resistance proteins in cancer cells. nih.gov

Probing Molecular Interactions: Derivatives can be synthesized with specific functional groups that act as probes for studying interactions with biological targets or other molecules. This could involve incorporating fluorescent tags or photo-cross-linking agents.

Modulating Physicochemical Properties: The nitrile group and the chloro and methoxy (B1213986) substituents on this compound can be modified to alter properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of new therapeutic agents.

Challenges in Scalable Synthesis and Purification Methodologies

Transitioning a synthetic route from the laboratory bench to a larger, industrial scale presents a unique set of challenges. For a molecule like this compound, these challenges are often centered around the key biaryl coupling step.

Key challenges include:

Catalyst Stability and Loading: The stability of the palladium catalyst can be a major issue in large-scale reactions, and optimizing the catalyst loading is crucial for cost-effectiveness. numberanalytics.comnumberanalytics.com High catalyst loadings, which may be acceptable in the lab, can be prohibitively expensive on an industrial scale. wuxiapptec.com

Reaction Efficiency and Control: Maintaining reaction efficiency and minimizing side reactions can be more difficult at a larger scale. numberanalytics.com Factors such as heat transfer, mixing, and the precise control of reaction conditions become critical. numberanalytics.com The quality of starting materials can also have a more significant impact on the outcome of the reaction. wuxiapptec.com

Product Purification: The purification of the final product can be a significant bottleneck. numberanalytics.com Removing residual catalyst, byproducts from side reactions, and unreacted starting materials often requires multiple chromatographic steps, which can be time-consuming and expensive. nih.goveuropeanpharmaceuticalreview.com The development of efficient crystallization or alternative non-chromatographic purification methods is a key area for future research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Chloro-2-methoxyphenyl)benzonitrile, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between 4-chloro-2-methoxybenzene boronic acid and 3-bromobenzonitrile, using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) under reflux . Optimization includes adjusting catalyst loading (0.5–2 mol%), base selection (K₂CO₃ vs. Cs₂CO₃), and reaction time (12–24 hrs). Continuous flow reactors may enhance scalability and reduce byproducts .

Q. How can spectroscopic techniques (NMR, FT-IR, UV-Vis) be employed to characterize the structural and electronic properties of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for the methoxy group (~δ 3.8 ppm in ¹H; δ 55–60 ppm in ¹³C), aromatic protons (δ 6.8–7.5 ppm), and nitrile carbon (δ ~118 ppm in ¹³C) confirm substitution patterns .

- FT-IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O of methoxy) .

- UV-Vis : π→π* transitions in the aromatic system (~270 nm) and n→π* transitions in the nitrile group (~220 nm) .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen bonding patterns (C-H···N, C-H···O) can be analyzed via graph-set theory to understand packing motifs . Synchrotron radiation improves resolution for low-symmetry crystals .

Advanced Research Questions

Q. How do computational methods (DFT, MD) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), Fukui indices for electrophilic/nucleophilic sites, and electrostatic potential maps to predict regioselectivity in reactions . Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) assess conformational stability .

Q. What mechanistic insights explain the compound’s behavior in nucleophilic substitution and oxidation reactions?

- Methodological Answer :

- Nucleophilic Substitution : The chloro group undergoes SNAr with amines (e.g., morpholine) in DMF at 80–100°C, facilitated by electron-withdrawing nitrile and methoxy groups .

- Oxidation : KMnO₄ in acidic conditions converts the methyl group (if present) to carboxylate; nitrile remains intact due to its stability .

Q. How can UPLC-MS/MS be applied to detect genotoxic impurities in derivatives of this compound?

- Methodological Answer : A validated UPLC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile) achieves detection limits <0.1 ppm for impurities like 4-bromo-3-formylphenoxy derivatives. MRM transitions (m/z 320→281) enhance specificity .

Q. What in vitro assays evaluate the compound’s biological activity, particularly in medicinal chemistry contexts?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.